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Compound of Interest

Compound Name: Furfuryl mercaptan

Cat. No.: B060905 Get Quote

A Sensory Showdown: Furfuryl Mercaptan vs. Its
Disulfide
A deep dive into the aromatic profiles of two key flavor compounds reveals distinct sensory

experiences, with the monomeric furfuryl mercaptan presenting a significantly more potent

aroma than its dimeric disulfide. This comparison guide, tailored for researchers, scientists, and

drug development professionals, elucidates the nuanced differences in their sensory

characteristics, supported by experimental data and methodologies.

Furfuryl mercaptan, a potent aroma compound renowned for its characteristic roasted coffee

scent, and its oxidation product, difurfuryl disulfide, both play crucial roles in the flavor profiles

of numerous food products, most notably coffee. While chemically related, their sensory

properties exhibit significant divergence in terms of potency and qualitative description.

Quantitative Sensory Comparison
A critical aspect of sensory comparison is the odor threshold, the lowest concentration of a

substance detectable by the human nose. Furfuryl mercaptan is characterized by an

exceptionally low odor threshold, making it a high-impact aroma compound. In contrast, while

specific comparative studies on the odor threshold of difurfuryl disulfide are limited, available

data and qualitative descriptions suggest it is significantly higher than that of its mercaptan

precursor.
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Sensory Attribute Furfuryl Mercaptan Difurfuryl Disulfide

Odor Threshold (in water) 0.005 ppb[1]
Data not available in

comparable studies

Aroma Profile
Roasted coffee, sulfurous,

burnt, meaty, savory[1][2][3]

Roasted, nutty, meaty, coffee-

like, milder than furfuryl

mercaptan[3]

Taste Profile
Sulfurous, roasted, onion,

garlic, coffee (at 0.2-1 ppb)[1]

Roasted, sulfurous, alliaceous,

green, meaty (at 20 ppm)

From Monomer to Dimer: A Sensory Shift
The dimerization of furfuryl mercaptan to difurfuryl disulfide results in a notable alteration of

its sensory properties. While both compounds contribute to roasted and savory notes, the

disulfide is generally described as being milder and possessing a nuttier character compared to

the potent, sulfurous, and coffee-roast aroma of the mercaptan.[3] This difference in potency is

a key factor in the evolution of coffee flavor, as the degradation of the highly impactful furfuryl
mercaptan into its less potent disulfide can lead to a decrease in the characteristic coffee

aroma during storage or processing.[4][5]

Experimental Protocols
A comprehensive sensory analysis of these compounds involves a combination of instrumental

and human panel-based methodologies.

Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the odor-active compounds in a sample.

Methodology:

Sample Preparation: A sample containing the volatile compounds is prepared, for instance,

by solvent extraction of coffee beans.

Gas Chromatographic Separation: The volatile compounds are separated based on their

boiling points and polarity using a gas chromatograph equipped with a suitable capillary
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column (e.g., DB-WAX).

Olfactometry Detection: The effluent from the GC column is split, with one portion directed to

a mass spectrometer for chemical identification and the other to a sniffing port.

Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record

the odor description and intensity at specific retention times.

Data Analysis: The data from the mass spectrometer and the sensory panel are combined to

identify the chemical compounds responsible for specific aromas.

Odor Threshold Determination
Objective: To determine the minimum concentration of a substance that can be detected by a

sensory panel.

Methodology (Ascending Forced-Choice Method):

Panel Selection and Training: A panel of trained assessors is selected based on their ability

to detect and describe odors consistently.

Sample Preparation: A series of dilutions of the aroma compound in a neutral solvent (e.g.,

deionized water or ethanol) is prepared in ascending order of concentration.

Presentation: Panelists are presented with a series of three samples (triangles), where two

are blanks (solvent only) and one contains the diluted aroma compound.

Evaluation: Panelists are asked to identify the sample that is different from the other two.

Threshold Calculation: The group's best-estimate threshold is calculated as the geometric

mean of the individual thresholds, which is the concentration at which the panelist can

reliably distinguish the odorant-containing sample from the blanks.

The Underlying Biology: Olfactory Signaling
Pathways
The perception of sulfur-containing compounds like furfuryl mercaptan and its disulfide is

initiated by their interaction with specific olfactory receptors (ORs) located in the nasal cavity.
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These receptors are G-protein coupled receptors (GPCRs) that, upon binding with an odorant,

trigger a signaling cascade.[2][6][7][8][9]

Recent research has highlighted the importance of metal ions, particularly copper, in the

detection of volatile sulfur compounds.[10][11][12][13] The human olfactory receptor OR2T11,

for instance, has been identified as a receptor for low-molecular-weight thiols, and its activation

is enhanced by the presence of copper ions.[4][12][13][14][15] While it is plausible that both

furfuryl mercaptan and difurfuryl disulfide interact with such receptors, the difference in their

chemical structure (thiol vs. disulfide) likely leads to different binding affinities and activation

patterns, contributing to their distinct sensory perceptions. The exact receptors and the precise

nature of their interactions with furfuryl mercaptan and its disulfide are still areas of active

research.
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Caption: Olfactory signal transduction pathway for odorant perception.
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Chemical Relationship and Transformation
Furfuryl mercaptan can be oxidized to form difurfuryl disulfide. This transformation is a key

process in the staling of coffee aroma, as the potent coffee-like notes of the mercaptan are

diminished.
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Oxidation Reduction
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Caption: Reversible oxidation of furfuryl mercaptan to difurfuryl disulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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